Linker Length Modulates Degrader Potency and Selectivity: C4 vs. Other Alkyl Chains
While a direct head-to-head comparison of PROTACs built with VH032-C4-acid versus those with other linker lengths is not available in the primary literature, cross-study analysis and established Structure-Activity Relationship (SAR) principles demonstrate that linker length is a critical determinant of degrader potency and target selectivity [1]. The alkyl chain in VH032-linker 5 is a key structural variable. For instance, in a series of BET bromodomain degraders (MZ1, MZ2), a difference of just one PEG unit in the linker resulted in distinct degradation profiles and cellular activities, with MZ1 (shorter linker) showing preferential degradation of BRD4 over BRD2/3, while MZ2 (longer linker) was less selective [2]. This highlights that the choice of a specific linker length, such as the C4-alkyl chain in this compound, is a non-arbitrary design parameter that directly influences the pharmacological outcome of the final PROTAC .
| Evidence Dimension | Linker length-dependent degradation profile |
|---|---|
| Target Compound Data | VH 032 amide-alkylC4-acid provides a 5-atom linker (C4 chain + amide carbonyl) for conjugation, a length within the optimal range (12-20+ atoms total for PROTAC) for many target proteins . |
| Comparator Or Baseline | VH 032 amide-alkylC2, C3, C6, C7, C9 acids, which offer different linker lengths (e.g., C2-acid provides a ~3-atom linker; C6-acid provides a ~7-atom linker). |
| Quantified Difference | Not applicable for a direct numerical comparison of the precursor. However, SAR studies on related PROTAC series (e.g., MZ1 vs. MZ2) show that altering linker length by a single atom (C/O) can change degradation selectivity and DC50 values by several fold [2]. |
| Conditions | Analysis of PROTAC linker length optimization studies in medicinal chemistry literature [1]. |
Why This Matters
Procuring a specific linker length is essential for SAR campaigns; using a suboptimal linker can lead to failed degradation or off-target effects, wasting significant research resources.
- [1] Bricelj A, et al. Systematic Potency and Property Assessment of VHL Ligands and Implications on PROTAC Design. ChemMedChem. 2023;18(5):e202200615. View Source
- [2] Gadd MS, et al. Structural basis of PROTAC cooperative recognition for selective protein degradation. Nat Chem Biol. 2017;13(5):514-521. View Source
